Ethyl 4-hydroxycyclohexanecarboxylate
Overview
Description
Ethyl 4-hydroxycyclohexanecarboxylate is a chemical compound that belongs to the class of organic compounds known as cyclohexanecarboxylates. These compounds contain a cyclohexane ring attached to a carboxylic acid ester group. The hydroxyl group at the 4-position introduces additional reactivity, allowing for further chemical transformations.
Synthesis Analysis
The synthesis of related cyclohexanecarboxylate derivatives has been explored in various studies. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another study reported the synthesis of ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates through a SnCl4-promoted reaction, demonstrating the versatility of cyclohexanecarboxylate derivatives in organic synthesis . These methods highlight the potential pathways that could be adapted for the synthesis of Ethyl 4-hydroxycyclohexanecarboxylate.
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxylate derivatives has been elucidated using various spectroscopic techniques. For example, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was determined by 1H and 13C NMR spectroscopy and confirmed by X-ray analysis . Similarly, the structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was proved by X-ray analysis . These studies provide a foundation for understanding the molecular structure of Ethyl 4-hydroxycyclohexanecarboxylate.
Chemical Reactions Analysis
Cyclohexanecarboxylate esters participate in various chemical reactions. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a related cyclohexene derivative and ammonium acetate, showcasing the reactivity of the cyclohexene ring . Another study synthesized 4-(4'-hydroxyphenyl)methyl cyclohexane carboxylic acid ethyl esters from phenol, demonstrating the potential for functional group interconversions . These reactions are indicative of the types of chemical transformations that Ethyl 4-hydroxycyclohexanecarboxylate may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanecarboxylate derivatives are influenced by their molecular structure. For example, the crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate revealed intermolecular interactions that influence crystal packing stability . The thermal behavior of these compounds has also been studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . These properties are crucial for understanding the behavior of Ethyl 4-hydroxycyclohexanecarboxylate in different environments and conditions.
Scientific Research Applications
Polymer Chemistry
- Oligomerization and Polymerization : Ethyl 4-hydroxycyclohexanecarboxylate derivatives are used in polymer chemistry, such as the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst. This process is performed in the presence of cyclodextrin at room temperature in phosphate buffer, leading to cross-linked polymers through free radical polymerization (Pang, Ritter, & Tabatabai, 2003).
Synthesis and Chemical Properties
- Improved Synthesis Techniques : Ethyl 4-hydroxycyclohexanecarboxylate is involved in the synthesis of various compounds, including aromatic esters and molecules of biological interest. Improved synthesis methods, such as using microwave activation, have been developed to increase efficiency and yields (Tesson & Deshayes, 2000).
- Functional Cyclic Esters : The compound plays a role in the synthesis and polymerization of new cyclic esters containing protected functional groups, essential for creating hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Structural and Conformational Studies
- Crystal Structure Analysis : Ethyl 4-hydroxycyclohexanecarboxylate derivatives are used in crystal structure analysis, providing insights into molecular configurations and interactions. This analysis is crucial for understanding chemical properties and reactivity (Hernández-Ortega et al., 2001).
Biological Applications
- Antitumor and Anti-Monoamine Oxidase Activities : Certain derivatives of ethyl 4-hydroxycyclohexanecarboxylate have been synthesized and shown to possess antitumor and anti-monoamine oxidase activities, highlighting its potential in pharmaceutical research (Markosyan et al., 2020).
Safety And Hazards
Ethyl 4-hydroxycyclohexanecarboxylate is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety information suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .
properties
IUPAC Name |
ethyl 4-hydroxycyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKQJSLASWRDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169135, DTXSID001189263 | |
Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxycyclohexanecarboxylate | |
CAS RN |
17159-80-7, 3618-04-0, 75877-66-6 | |
Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17159-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl trans-4-hydroxycyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cis-4-hydroxycyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL CIS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7LV2TYU78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHYL TRANS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE45Z9SRP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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